1-(4-Chlorophenyl)propane-1,2-dione
Overview
Description
1-(4-Chlorophenyl)propane-1,2-dione is an organic compound with the molecular formula C9H7ClO2 It is a derivative of propiophenone, where the phenyl group is substituted with a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)propane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, such as potassium hydroxide, to form the corresponding chalcone. This intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)propane-1,2-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)propane-1,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modify protein function, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)propane-1,2-dione
- 1-(4-Methoxyphenyl)propane-1,2-dione
- 1-(4-Bromophenyl)propane-1,2-dione
Comparison: 1-(4-Chlorophenyl)propane-1,2-dione is unique due to the presence of the chlorine atom at the para position, which influences its reactivity and biological activity. Compared to its analogs, the compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)propane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZREFFNUJAHQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370953 | |
Record name | 1-(4-Chlorophenyl)propane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-21-8 | |
Record name | 1-(4-Chlorophenyl)-1,2-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10557-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)propane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the 1-(4-Chlorophenyl)propane-1,2-dione 2-oxime molecule according to the research?
A1: The research paper describes the crystal structure of the molecule. It reveals that the molecule has a non-planar structure. Specifically, the aromatic ring (4-chlorophenyl group) and the propan-2-one oxime moiety are not on the same plane but are twisted relative to each other. This twist is quantified by the dihedral angle between the two planes, which is found to be 54.05(4)°. []
Q2: How do the molecules of this compound 2-oxime arrange themselves in the solid state?
A2: The molecules in the crystal structure are held together by hydrogen bonds. These hydrogen bonds occur between the oxygen atom of the oxime group (O-H) of one molecule and the nitrogen atom (N) of the oxime group of a neighboring molecule. This interaction forms a dimer, which is a unit of two molecules held together by non-covalent bonds. These dimers are then arranged around inversion centers within the crystal lattice. []
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